(4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, including antipsychotic, antidepressant, antihistamine, and antiviral properties
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
These compounds are known to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds containing the piperazine ring have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the wide range of biological activities associated with piperazine-containing compounds , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with 3-chlorophenyl to form the piperazine derivative.
Introduction of Methoxy Group: : The methoxy group is introduced to the pyrazol ring through a substitution reaction.
Methanone Formation: : The final step involves the formation of the methanone group, which completes the synthesis of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
This compound is compared with other similar piperazine derivatives, highlighting its uniqueness:
Similar Compounds: : Piperazine derivatives such as N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide and 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCJVNDUSTSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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